N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine
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Overview
Description
N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C8H18N2. It is a colorless liquid with a pungent odor and is soluble in water and various organic solvents . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine can be synthesized through the reaction of pyrrolidine with dimethylamine under specific conditions. The reaction typically involves heating the reactants at a controlled temperature and pressure to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .
Scientific Research Applications
N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine include:
- N,1-Dimethyl-3-pyrrolidinamine
- N,N-Dimethyl-3-aminopyrrolidine
- (1-Methylpyrrolidin-3-yl)methanamine
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9(2)6-8-4-5-10(3)7-8/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAZDBSPGMXQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609001 |
Source
|
Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-92-9 |
Source
|
Record name | 3-Pyrrolidinemethanamine, N,N,1-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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